molecular formula C18H11NO5 B1587543 3-(2-Benzoxazolyl)umbelliferyl acetate CAS No. 97004-78-9

3-(2-Benzoxazolyl)umbelliferyl acetate

Cat. No. B1587543
CAS RN: 97004-78-9
M. Wt: 321.3 g/mol
InChI Key: QOLATYAXPIUNJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Benzoxazolyl)umbelliferyl acetate can be achieved from 3-(2-Benzoxazolyl)-7-Hydroxycoumarin and Acetic anhydride . The reaction conditions involve N,N-dimethyl-formamide at 60 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular structure of 3-(2-Benzoxazolyl)umbelliferyl acetate consists of a benzoxazole ring attached to a coumarin structure, which is further acetylated . The molecular weight of the compound is 321.28 .


Physical And Chemical Properties Analysis

The compound has a melting point of 203-205 °C (lit.) . It is soluble in DMF, DMSO, and dioxane . The compound exhibits fluorescence with λex 410 nm and λem 468 nm in 50 mM Tris pH 8.0 (esterase) . The compound should be stored at a temperature of 2-8°C .

Safety And Hazards

The safety data sheets recommend handling the compound in a well-ventilated place and wearing suitable protective clothing. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented, and non-sparking tools should be used . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c1-10(20)22-12-7-6-11-8-13(18(21)24-16(11)9-12)17-19-14-4-2-3-5-15(14)23-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLATYAXPIUNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391569
Record name 3-(2-Benzoxazolyl)umbelliferyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzoxazolyl)umbelliferyl acetate

CAS RN

97004-78-9
Record name 3-(2-Benzoxazolyl)umbelliferyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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